tert-Butyl 3-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines It features a tert-butyl ester group, an azetidine ring, and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-1-carboxylate typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by reacting an appropriate nitrile with hydroxylamine under acidic or basic conditions to form the oxadiazole ring.
Azetidine ring formation: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as amino alcohols or halogenated amines.
Coupling of the oxadiazole and azetidine rings: This step involves the use of coupling reagents like carbodiimides or phosphonium salts to link the oxadiazole and azetidine moieties.
Introduction of the tert-butyl ester group: This can be done using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions to form oxadiazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic or neutral conditions.
Major Products Formed
Oxidation: Oxadiazole N-oxides.
Reduction: Amines or alcohols.
Substitution: Substituted azetidines with various functional groups.
Scientific Research Applications
tert-Butyl 3-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting central nervous system disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: It can be used in studies investigating the biological activity of azetidine and oxadiazole derivatives, including their antimicrobial, antiviral, and anticancer properties.
Mechanism of Action
The mechanism of action of tert-Butyl 3-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The oxadiazole moiety can act as a bioisostere for amides or esters, potentially enhancing the compound’s binding affinity and selectivity for its target.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-((3-p-tolyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-1-carboxylate
- tert-Butyl 3-((3-pyridinyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-1-carboxylate
- tert-Butyl 3-((3-cyclopentyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-1-carboxylate
Uniqueness
tert-Butyl 3-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-1-carboxylate is unique due to the presence of the isopropyl group on the oxadiazole ring, which can influence its steric and electronic properties. This can affect the compound’s reactivity, stability, and biological activity compared to its analogs with different substituents.
Properties
IUPAC Name |
tert-butyl 3-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3/c1-9(2)12-15-11(20-16-12)6-10-7-17(8-10)13(18)19-14(3,4)5/h9-10H,6-8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKYDWQMAMPLOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)CC2CN(C2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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